Ethyl 3-(methylsulfanyl)prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(methylsulfanyl)prop-2-enoate can be synthesized through various methods. One common method involves the esterification of 3-(methylsulfanyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a consistent and high-quality product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(methylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(methylsulfanyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The sulfur atom in the compound can act as a nucleophile, participating in various substitution reactions. Additionally, the double bond in the molecule can undergo addition reactions with electrophiles .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate: Similar structure but with an additional methylsulfanyl group.
2-(methylsulfanyl)acetate esters: Similar functional group but different carbon backbone.
Uniqueness
Ethyl 3-(methylsulfanyl)prop-2-enoate is unique due to its specific combination of a methylsulfanyl group and an ester functional group, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
77105-51-2 |
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Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
ethyl 3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C6H10O2S/c1-3-8-6(7)4-5-9-2/h4-5H,3H2,1-2H3 |
InChI Key |
DNNJFSSUXIAKAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CSC |
density |
1.081-1.090 (20°) |
physical_description |
Clear colourless liquid; Acrid sweet onion-like aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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